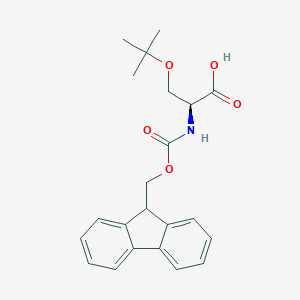

O-(tert-butyl)-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-serine

説明

The exact mass of the compound Fmoc-Ser(tBu)-OH is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality O-(tert-butyl)-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-serine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-(tert-butyl)-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-serine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO5/c1-22(2,3)28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REITVGIIZHFVGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40868060 | |

| Record name | O-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40868060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71989-33-8 | |

| Record name | O-(tert-Butyl)-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-serine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071989338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Ser(tBu)-OH: A Cornerstone of Modern Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fmoc-Ser(tBu)-OH in Peptide Chemistry

In the landscape of modern biochemistry and pharmaceutical development, the precise assembly of amino acids to form peptides and proteins is of paramount importance. These complex biomolecules are at the heart of numerous physiological processes and represent a significant class of therapeutics. The synthesis of such molecules with high fidelity is made possible through specialized reagents, among which N-α-Fmoc-O-tert-butyl-L-serine, commonly abbreviated as Fmoc-Ser(tBu)-OH, stands out as a fundamental component.[1] This derivative of the amino acid serine is indispensable for the widely adopted solid-phase peptide synthesis (SPPS) utilizing Fmoc chemistry.[1]

The strategic utility of Fmoc-Ser(tBu)-OH lies in its orthogonal protection scheme, which allows for the selective and sequential deprotection of the α-amino group and the side-chain hydroxyl group.[1][2] The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection for the α-amino group and is labile to basic conditions, typically a solution of piperidine in a polar aprotic solvent.[1][3] Conversely, the tert-butyl (tBu) ether safeguards the hydroxyl group of the serine side chain from unwanted reactions during peptide elongation and is stable to the basic conditions used for Fmoc removal.[2] This robust protecting group is efficiently cleaved under acidic conditions, usually with trifluoroacetic acid (TFA), during the final step of peptide cleavage from the solid support.[2] This elegant orthogonality is the bedrock of modern peptide synthesis, enabling the construction of complex peptide sequences with high purity and yield.

This guide provides a comprehensive technical overview of Fmoc-Ser(tBu)-OH, from its core chemical and physical characteristics to its practical application in the laboratory. We will delve into the mechanistic underpinnings of its use in SPPS, provide detailed experimental protocols, and discuss its significance in the development of peptide-based therapeutics.

Chemical Structure and Physicochemical Properties

A thorough understanding of the chemical and physical properties of Fmoc-Ser(tBu)-OH is critical for its effective use in peptide synthesis. These characteristics influence its solubility, reactivity, and stability, all of which are crucial factors in the success of a synthesis campaign.

Chemical Structure

Fmoc-Ser(tBu)-OH possesses a well-defined molecular architecture, featuring a central chiral carbon, the α-carbon of the L-serine residue. The α-amino group is protected by the bulky, base-labile Fmoc group, while the side-chain hydroxyl group is masked by the acid-labile tert-butyl ether. The free carboxyl group is the reactive site for peptide bond formation.

Caption: General workflow of Fmoc solid-phase peptide synthesis.

Experimental Protocol: Coupling of Fmoc-Ser(tBu)-OH

The following is a representative protocol for the manual coupling of Fmoc-Ser(tBu)-OH to a resin-bound peptide with a free N-terminal amine. The choice of coupling reagent is critical for efficiency and to minimize side reactions. O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU) is a commonly used and highly efficient coupling reagent. [4][5] Materials:

-

Resin-bound peptide with a free N-terminal amine

-

Fmoc-Ser(tBu)-OH

-

HCTU (or a similar coupling reagent such as HATU or HBTU)

-

N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Reaction vessel for manual SPPS

Procedure:

-

Resin Preparation: Following the deprotection of the N-terminal Fmoc group of the preceding amino acid, wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

-

Activation of Fmoc-Ser(tBu)-OH:

-

In a separate vial, dissolve Fmoc-Ser(tBu)-OH (3-5 equivalents relative to the resin loading) and HCTU (3-5 equivalents) in a minimal amount of DMF.

-

Add DIPEA (6-10 equivalents) to the solution. The use of collidine instead of DIPEA has been recommended to reduce the risk of racemization. [6] * Allow the activation to proceed for 3-8 minutes at room temperature. [6]The solution will typically change color, indicating the formation of the active ester.

-

-

Coupling Reaction:

-

Add the activated Fmoc-Ser(tBu)-OH solution to the washed resin.

-

Agitate the mixture at room temperature for 30-60 minutes. Longer coupling times may be necessary for difficult sequences.

-

-

Monitoring the Coupling Reaction: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (the beads remain colorless or slightly yellow) indicates the absence of free primary amines and thus a complete reaction.

-

Washing: After a complete coupling, drain the reaction vessel and wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts. The resin is now ready for the deprotection of the Fmoc group of the newly added serine residue to continue the peptide chain elongation.

Causality Behind Experimental Choices:

-

Excess Reagents: The use of a 3- to 5-fold excess of the amino acid and coupling reagents drives the reaction to completion, which is crucial in SPPS where purification of intermediates is not feasible.

-

Activation: HCTU is a highly efficient activating agent that rapidly converts the carboxylic acid of Fmoc-Ser(tBu)-OH into a reactive ester, facilitating nucleophilic attack by the free amine on the resin.

-

Base: DIPEA or collidine acts as an organic base to neutralize the protonated amine on the resin and to facilitate the activation process. Collidine is a more hindered base and is often preferred to minimize base-catalyzed side reactions like racemization. [6]

Critical Deprotection Steps

The selective removal of the Fmoc and tert-butyl protecting groups is the cornerstone of the orthogonal synthesis strategy.

Fmoc Group Removal

The Fmoc group is removed by a base-catalyzed β-elimination mechanism. A 20% solution of piperidine in DMF is the most common reagent for this purpose. [1][3] Mechanism of Fmoc Deprotection:

Caption: Mechanism of Fmoc deprotection by piperidine.

Experimental Protocol: Fmoc Deprotection

-

Reagent Preparation: Prepare a 20% (v/v) solution of piperidine in high-purity DMF.

-

Deprotection Reaction: Add the 20% piperidine solution to the resin-bound peptide.

-

Incubation: Agitate the mixture for 5-10 minutes at room temperature. A two-step deprotection (e.g., 2 min followed by 8 min with fresh reagent) can be employed to ensure complete removal. [1]4. Washing: Drain the deprotection solution and wash the resin extensively with DMF (5-7 x 1 min) to remove the dibenzofulvene-piperidine adduct and excess piperidine. The resin is now ready for the next coupling cycle.

Tert-Butyl Group and Final Cleavage

The tert-butyl ether protecting the serine side chain is stable to the basic conditions of Fmoc deprotection but is readily cleaved by strong acids. This cleavage is typically performed concurrently with the cleavage of the peptide from the resin at the end of the synthesis. A common cleavage cocktail consists of a high concentration of TFA with scavengers to prevent side reactions. [7] Experimental Protocol: Final Cleavage and Deprotection

Materials:

-

Dry, resin-bound peptide

-

Cleavage Cocktail: A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). The composition of the cocktail may be adjusted based on the peptide sequence.

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it thoroughly under vacuum.

-

Cleavage Reaction:

-

Add the pre-chilled cleavage cocktail to the dry resin in a reaction vessel.

-

Stir the mixture at room temperature for 1.5-3 hours. [7][8]3. Peptide Precipitation:

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the peptide by adding the TFA solution to a large volume of cold diethyl ether.

-

-

Peptide Isolation:

-

Collect the precipitated peptide by centrifugation.

-

Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.

-

Dry the peptide under vacuum. The crude peptide is then ready for purification by HPLC.

-

Significance in Drug Development and Research

Fmoc-Ser(tBu)-OH is a critical building block in the synthesis of numerous peptide-based drugs and research tools. Serine residues are frequently involved in the biological activity of peptides, and their precise incorporation is essential.

-

Synthesis of Bioactive Peptides: Fmoc-Ser(tBu)-OH has been utilized in the synthesis of complex peptide antibiotics such as daptomycin and its analogs. [9][10][11]The synthesis of these molecules requires a robust and reliable method for incorporating multiple amino acids, including serine, with high fidelity.

-

Glycopeptide Synthesis: The serine side chain is a common site for O-glycosylation, a critical post-translational modification that influences protein folding, stability, and function. Fmoc-Ser(tBu)-OH serves as a precursor for the synthesis of glycosylated serine building blocks used in the construction of glycopeptides, such as MUC1 glycopeptide antigens for cancer vaccine development. [12][13][14][15]* Phosphopeptide Synthesis: Phosphorylation of serine residues is a key event in cellular signaling pathways. While Fmoc-Ser(PO(OBzl)₂)-OH is the direct building block, the synthesis of phosphopeptides often involves strategies that rely on the robust and predictable chemistry of standard protected amino acids like Fmoc-Ser(tBu)-OH for the assembly of the peptide backbone.

Conclusion

Fmoc-Ser(tBu)-OH is more than just a protected amino acid; it is a testament to the ingenuity of chemical design that has enabled the routine synthesis of complex peptides. Its orthogonal protecting group strategy, coupled with well-established protocols for its use in SPPS, provides researchers and drug developers with a reliable and efficient tool to explore the vast potential of peptides. A thorough understanding of its chemical properties, the mechanics of its application, and the nuances of the associated reaction conditions is paramount to harnessing its full potential in the laboratory and beyond. As the field of peptide therapeutics continues to expand, the importance of fundamental building blocks like Fmoc-Ser(tBu)-OH will only continue to grow.

References

-

Aapptec Peptides. (n.d.). Fmoc-Ser(tBu)-OH; CAS 71989-33-8. Retrieved January 24, 2026, from [Link]

- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

-

Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved January 24, 2026, from [Link]

- Gour, N. (2022). Controlled morphological changes in self-assembled structures formed by Fmoc variants of Threonine and Serine. ChemRxiv.

- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.

-

CEM Corporation. (2005). Fast conventional Fmoc solid-phase peptide synthesis with HCTU. Retrieved January 24, 2026, from [Link]

-

Aapptec Peptides. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved January 24, 2026, from [Link]

- Cui, H., et al. (2021). A high-yielding solid-phase total synthesis of daptomycin using a Fmoc SPPS stable kynurenine synthon. Organic & Biomolecular Chemistry.

-

Aapptec Peptides. (n.d.). Fmoc-Ser(tBu)-OH [71989-33-8]. Retrieved January 24, 2026, from [Link]

- Albericio, F., et al. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Digital.CSIC.

- Pathak, T. P., & Miller, S. J. (2018). An entirely fmoc solid phase approach to the synthesis of daptomycin analogs. PubMed.

-

Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved January 24, 2026, from [Link]

- Vrettos, E. I., et al. (2017).

-

ResearchGate. (2019). Synthesis of peptides rich in serines?. Retrieved January 24, 2026, from [Link]

- Cudic, M., et al. (2015). Solid-phase total synthesis of daptomycin and analogs. PubMed.

- Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.

- Taylor, S. D. (2018). Synthesis and Analysis of Daptomycin Analogues. UWSpace.

- Bofill, J. M., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.

- Fields, G. B. (Ed.). (1997). Methods in Enzymology, Volume 289: Solid-Phase Peptide Synthesis. Academic Press.

- Cai, H., et al. (2021).

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of Fmoc-Ser(tBu)-OH in Fmoc Peptide Synthesis. Retrieved January 24, 2026, from [Link]

-

The Peptide Synthesis Blog. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved January 24, 2026, from [Link]

- Google Patents. (n.d.). CN104163848A - Synthetic method of dipeptide Fmoc-Ser(tBu)-Cys-OH.

- Fields, C. G., et al. (1994). Methods for Removing the Fmoc Group. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols. Humana Press.

-

DOI. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Retrieved January 24, 2026, from [Link]

- Wu, Y., et al. (2018). Synthesis and Immunological Evaluation of a MUC1 Glycopeptide Incorporated into l-Rhamnose Displaying Liposomes. PMC.

-

Beilstein Journals. (n.d.). Synthesis and biological evaluation of a novel MUC1 glycopeptide conjugate vaccine candidate comprising a 4'-deoxy-4'-fluoro-Thomsen–Friedenreich epitope. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Chemoenzymatic synthesis of an MUC1 glycopeptide library featuring.... Retrieved January 24, 2026, from [Link]

-

National Institutes of Health. (2012). MUC1 Glycopeptide Vaccine Modified with a GalNAc Glycocluster Targets the Macrophage Galactose C-type Lectin on Dendritic Cells to Elicit an Improved Humoral Response. Retrieved January 24, 2026, from [Link]

-

National Institutes of Health. (n.d.). Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. Retrieved January 24, 2026, from [Link]

-

National Institutes of Health. (n.d.). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved January 24, 2026, from [Link]

-

ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Retrieved January 24, 2026, from [Link]

-

National Institutes of Health. (n.d.). Introduction to Peptide Synthesis. Retrieved January 24, 2026, from [Link]

Sources

- 1. renyi.hu [renyi.hu]

- 2. peptide.com [peptide.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chempep.com [chempep.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. peptide.com [peptide.com]

- 9. An entirely fmoc solid phase approach to the synthesis of daptomycin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]

- 11. Solid-phase total synthesis of daptomycin and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. MUC1 Glycopeptide Vaccine Modified with a GalNAc Glycocluster Targets the Macrophage Galactose C-type Lectin on Dendritic Cells to Elicit an Improved Humoral Response - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol to prepare MUC1 glycopeptide vaccines and evaluate immunization effects in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BJOC - Synthesis and biological evaluation of a novel MUC1 glycopeptide conjugate vaccine candidate comprising a 4’-deoxy-4’-fluoro-Thomsen–Friedenreich epitope [beilstein-journals.org]

- 15. Synthesis and Immunological Evaluation of a MUC1 Glycopeptide Incorporated into l-Rhamnose Displaying Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

O-(tert-butyl)-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-serine CAS number 71989-33-8

An In-depth Technical Guide to O-(tert-butyl)-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-serine in Peptide Synthesis

Topic: O-(tert-butyl)-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-serine CAS Number: 71989-33-8 Audience: Researchers, scientists, and drug development professionals.

Introduction: The Architect of Peptide Design

In the intricate field of synthetic peptide chemistry, the precise, stepwise assembly of amino acids is paramount. O-(tert-butyl)-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-serine, commonly abbreviated as Fmoc-Ser(tBu)-OH, stands as a cornerstone building block for this endeavor.[1][2] This derivative of L-serine is indispensable for modern Solid-Phase Peptide Synthesis (SPPS), a technique that has revolutionized the production of peptides for therapeutic, diagnostic, and research applications.

The power of Fmoc-Ser(tBu)-OH lies in its dual-protection strategy. The N-terminus is temporarily masked by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the chemically sensitive hydroxyl (-OH) side chain of serine is protected by the acid-labile tert-butyl (tBu) group. This orthogonal protection scheme is the key to its utility, allowing for selective deprotection and controlled chain elongation with high fidelity.[3][][5] This guide provides a comprehensive overview of Fmoc-Ser(tBu)-OH, from its fundamental chemical properties and the mechanisms governing its use to field-proven protocols and troubleshooting insights.

Core Properties and Specifications

A thorough understanding of the physicochemical properties of Fmoc-Ser(tBu)-OH is the foundation for its successful application. The quality of this reagent is directly correlated with the success of peptide synthesis; high purity is essential to minimize side reactions and simplify the purification of the final peptide.[5][6]

Table 1: Physicochemical Properties of Fmoc-Ser(tBu)-OH

| Property | Value |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoic acid[7] |

| CAS Number | 71989-33-8[8] |

| Molecular Formula | C₂₂H₂₅NO₅[8][9] |

| Molecular Weight | 383.44 g/mol [8][9] |

| Appearance | White to off-white crystalline powder[9] |

| Melting Point | Approximately 128-133 °C[10] |

| Solubility | Highly soluble in DMSO (≥100 mg/mL) and other common SPPS solvents like DMF and NMP.[][9] |

| Storage | Store at 2-8°C to ensure long-term stability.[8] |

Table 2: Typical Quality and Analytical Specifications

| Parameter | Specification | Rationale for Criticality |

| Purity (HPLC) | ≥98.0%, typically >99.0%[5][8] | Prevents the incorporation of impurities into the peptide chain, which can terminate synthesis or create difficult-to-remove side products. |

| Optical Purity | High enantiomeric excess (L-isomer) | Ensures the correct stereochemistry of the final peptide, which is critical for biological activity. |

| Acetate Content | <0.02%[6] | Acetic acid can act as a capping agent by acetylating the free N-terminus, leading to chain termination. |

| Free Amino Acid | Low levels (quantified by GC)[6] | The presence of unprotected serine can lead to undesired side reactions and impurities. |

The Fmoc/tBu Orthogonal Strategy in SPPS

Solid-Phase Peptide Synthesis (SPPS) involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric resin. The process is cyclical, involving repeated steps of deprotection and coupling.[11] The success of this strategy hinges on the concept of orthogonal protection , where different classes of protecting groups can be removed under distinct chemical conditions without affecting others.[3]

The Fmoc/tBu strategy is the dominant approach in modern SPPS for this reason.[12]

-

Temporary N-α-Protection: The Fmoc group is stable to acids but is cleaved by a weak base, typically a solution of piperidine in DMF.[13][14]

-

Permanent Side-Chain Protection: The tBu group (and other side-chain protectors like Boc and Trt) is stable to the basic conditions of Fmoc removal but is cleaved by strong acids, such as Trifluoroacetic Acid (TFA), during the final step.[3][]

This orthogonality ensures that the reactive side chains remain protected throughout the synthesis, only to be revealed simultaneously with the cleavage of the completed peptide from the resin.

Caption: The core iterative cycle of Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS).

Mechanistic Deep Dive: The Chemistry in Action

A proficient peptide chemist must understand not just the steps, but the chemical transformations that underpin them. This knowledge is crucial for optimizing protocols and troubleshooting unexpected results.

N-α-Fmoc Group: The Temporary Shield

The Fmoc group prevents the N-terminal amine from reacting out of turn.[13] Its removal is a classic example of a base-catalyzed β-elimination reaction.

-

Proton Abstraction: A base, typically the secondary amine piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring system.[3]

-

β-Elimination: This abstraction initiates an E1cB-type elimination, leading to the collapse of the carbamate linkage.

-

Product Formation: The reaction releases the free N-terminal amine of the peptide, carbon dioxide, and the highly reactive electrophile, dibenzofulvene (DBF).[][13]

-

Scavenging: Excess piperidine in the reaction mixture acts as a nucleophile, trapping the DBF to form a stable piperidine-fulvene adduct. This crucial step prevents DBF from irreversibly alkylating the newly deprotected peptide amine.[3]

The formation of this adduct is a key process control feature, as its strong UV absorbance (around 301 nm) can be monitored spectrophotometrically to quantify the efficiency of each deprotection step.[][14]

Caption: Mechanism of base-catalyzed Fmoc deprotection and byproduct scavenging.

O-tert-Butyl (tBu) Group: The Acid-Labile Side-Chain Guard

The hydroxyl group of serine is nucleophilic and can participate in side reactions, such as O-acylation, during peptide coupling if left unprotected. The tert-butyl ether provides robust protection that is stable to the repetitive basic treatments required for Fmoc removal.

Its removal occurs during the final cleavage step using a strong acid like TFA via an Sₙ1 mechanism.

-

Protonation: The ether oxygen of the Ser(tBu) side chain is protonated by TFA.

-

Carbocation Formation: The protonated ether cleaves, releasing the free serine hydroxyl group and forming a highly stable tert-butyl carbocation.[15]

-

Cation Quenching: This is the most critical phase. The reactive tert-butyl cation is an aggressive electrophile that will readily alkylate electron-rich amino acid side chains, particularly the indole ring of tryptophan (Trp) and the thioether of methionine (Met). To prevent this destructive side reaction, scavengers are included in the cleavage cocktail.[11][15] Reagents like triisopropylsilane (TIS) or water react with the carbocation to form inert products.

Caption: Mechanism of acid-catalyzed tBu deprotection and the critical role of scavengers.

Field-Proven Methodologies

The following protocols represent standard, validated procedures for the use of Fmoc-Ser(tBu)-OH in automated or manual SPPS.

Protocol 1: Standard Coupling of Fmoc-Ser(tBu)-OH

This protocol describes the incorporation of a serine residue into the peptide chain using a common uronium/aminium salt activator.

Objective: To achieve a coupling efficiency of >99% to the N-terminal amine of the resin-bound peptide.

Materials:

-

Peptide-resin with a free N-terminal amine.

-

Fmoc-Ser(tBu)-OH (4 equivalents relative to resin loading).

-

HBTU (3.95 equivalents).

-

N,N-Diisopropylethylamine (DIPEA) (8 equivalents).

-

N,N-Dimethylformamide (DMF), peptide synthesis grade.

Procedure:

-

Dissolution: In a clean vessel, dissolve Fmoc-Ser(tBu)-OH and HBTU in a minimal volume of DMF.

-

Pre-activation: Add DIPEA to the amino acid/activator solution. The solution will typically change color (e.g., to yellow). Allow the mixture to pre-activate for 1-2 minutes.

-

Causality: HBTU, in the presence of the base DIPEA, converts the carboxylic acid of Fmoc-Ser(tBu)-OH into a highly reactive OBt-ester intermediate, priming it for rapid aminolysis.[15] DIPEA is a sterically hindered, non-nucleophilic base that facilitates the reaction without competing in the coupling.

-

-

Coupling: Add the activated amino acid solution to the vessel containing the deprotected peptide-resin.

-

Reaction: Agitate the mixture at room temperature for 30-60 minutes.

-

Monitoring (Optional): Take a small sample of resin beads and perform a qualitative ninhydrin (Kaiser) test. A negative result (beads remain colorless or yellow) indicates the successful consumption of all primary amines and thus a complete coupling reaction.

-

Washing: After the reaction is complete, drain the reaction vessel and wash the peptide-resin extensively with DMF (e.g., 3-5 times) to remove excess reagents and byproducts.

Protocol 2: Standard N-α-Fmoc Deprotection

This protocol details the removal of the temporary Fmoc protecting group to prepare the peptide for the next coupling cycle.

Objective: To completely remove the N-terminal Fmoc group without damaging the peptide or side-chain protecting groups.

Materials:

-

Fmoc-protected peptide-resin.

-

Deprotection Solution: 20% (v/v) piperidine in DMF.

Procedure:

-

Pre-wash: Wash the peptide-resin with DMF to ensure proper resin swelling.

-

Deprotection Treatment: Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes. Drain.

-

Second Deprotection: Add a fresh aliquot of the deprotection solution and agitate for an additional 7-10 minutes.

-

Causality: A two-stage deprotection is highly effective. The first short treatment removes the bulk of the Fmoc groups and the resulting DBF-adduct. The second, longer treatment ensures the complete removal of any remaining Fmoc groups, especially from sterically hindered or aggregated sequences.

-

-

Washing: Drain the deprotection solution and wash the peptide-resin thoroughly with DMF (e.g., 5-7 times) to completely remove all traces of piperidine and the DBF-adduct. Residual piperidine can neutralize the subsequent coupling reaction.

Protocol 3: Final Cleavage and Side-Chain Deprotection

This protocol describes the final step where the completed peptide is cleaved from the solid support and all acid-labile side-chain protecting groups, including the serine tBu group, are removed.

Objective: To release the full-length peptide from the resin and remove all side-chain protecting groups with minimal side reactions.

Materials:

-

Dried peptide-resin.

-

Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT 82.5:5:5:5:2.5) or a simpler cocktail like TFA/TIS/Water (95:2.5:2.5). The choice depends on the peptide sequence. For sequences without sensitive residues like Cys, Met, or Trp, the simpler cocktail is often sufficient.

Procedure:

-

Preparation: Place the thoroughly dried peptide-resin in a suitable reaction vessel.

-

Cleavage Reaction: Add the cleavage cocktail to the resin (e.g., 10 mL per 0.1 mmol of peptide). Agitate at room temperature for 2-3 hours.

-

Causality: TFA is the strong acid that cleaves both the resin linker and all tBu-based side-chain protecting groups. The scavengers (TIS, water, etc.) are critical to capture the carbocations generated during this process, thereby protecting the peptide integrity.[15]

-

-

Peptide Precipitation: Filter the resin and collect the TFA solution containing the peptide. Add this solution dropwise into a 10-fold excess of cold (0°C) diethyl ether. The peptide will precipitate as a white solid.

-

Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times to remove residual scavengers and cleavage byproducts.

-

Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification by HPLC.

Conclusion: Enabling Peptide Innovation

Fmoc-Ser(tBu)-OH is more than a mere chemical reagent; it is a vital tool that enables the synthesis of complex and biologically significant peptides. Its genius lies in the robust and reliable orthogonal protection scheme that allows for precise, controlled assembly of the peptide backbone. By understanding the fundamental properties of this compound and the chemical mechanisms that dictate its reactivity, researchers and drug developers can confidently construct novel peptide therapeutics, research tools, and biomaterials, pushing the boundaries of science and medicine.

References

-

AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

-

AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

-

Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Available at: [Link]

- Google Patents. CN104163848A - Synthetic method of dipeptide Fmoc-Ser(tBu)-Cys-OH.

-

Bio-Active Co. Understanding Fmoc-Ser(tBu)-OH: Properties and Applications in Synthesis. Available at: [Link]

-

ChemRxiv. Controlled morphological changes in self-assembled structures formed by Fmoc variants of Threonine and Serine. Available at: [Link]

-

AAPPTec Peptides. Fmoc-Ser(tBu)-OH; CAS 71989-33-8. Available at: [Link]

-

Fields, G. B. Methods for Removing the Fmoc Group. In: Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press. Available at: [Link]

- Google Patents. CN101284803A - Synthetic method of N-fluorenylmethoxycarbonyl-O-tert-butyl serine.

-

Chemistry LibreTexts. 26.7: Peptide Synthesis. Available at: [Link]

-

Merck Millipore. Novabiochem® Enhanced specification Fmoc-amino acids. Available at: [Link]

-

AAPPTec Peptides. Coupling Reagents. Available at: [Link]

-

AAPPTec Peptides. Fmoc-Ser(tBu)-OH [71989-33-8]. Available at: [Link]

-

Nature Protocols. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Available at: [Link]

-

Digital CSIC. Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Available at: [Link]

-

Pharmaffiliates. Fmoc-D-Ser(tBu)-OH. Available at: [Link]

-

PubChem. N-(9-Fluorenylmethoxycarbonyl)-O-tert-butylserine. Available at: [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 5. nbinno.com [nbinno.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. N-(9-Fluorenylmethoxycarbonyl)-O-tert-butylserine | C22H25NO5 | CID 2724633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ≥98.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Fmoc-D-Ser(tBu)-OH | 128107-47-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. peptide.com [peptide.com]

- 12. digital.csic.es [digital.csic.es]

- 13. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 14. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. luxembourg-bio.com [luxembourg-bio.com]

The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the Fmoc Protection Strategy

Abstract

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the efficient and reliable assembly of complex peptide chains.[1][2] Its widespread adoption stems from its unique base-lability, which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[][4] This guide provides an in-depth technical exploration of the Fmoc protection mechanism, from its fundamental chemical principles to its practical application in SPPS workflows. We will dissect the intricacies of the deprotection reaction, explore common side reactions and their mitigation, and provide field-proven protocols for researchers, scientists, and drug development professionals.

The Fmoc Group: A Chemist's Tool for Precision

The Fmoc group is an Nα-protecting group, meaning it temporarily blocks the alpha-amino group of an amino acid to prevent unwanted reactions during peptide bond formation.[5] Its structure, featuring a fluorenyl ring system, is key to its functionality.[4] This aromatic system renders the proton on the 9-position of the fluorene ring acidic, making it susceptible to removal by a mild base.[6][7]

The elegance of the Fmoc strategy lies in its orthogonality. While the Nα-Fmoc group is removed under mild basic conditions, the protecting groups on the amino acid side chains are typically acid-labile (e.g., Boc, tBu, Trt).[][4] This allows for the selective deprotection of the Nα-amino group at each cycle of peptide synthesis without affecting the side chains, which are only removed at the final cleavage step from the solid support.[8][9]

The Heart of the Matter: The Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a two-step process driven by a base, most commonly a secondary amine like piperidine.[1][7]

Step 1: Proton Abstraction

The process begins with the abstraction of the acidic proton from the C9 position of the fluorene ring by a base. This is the rate-determining step of the reaction.

Step 2: β-Elimination

The resulting carbanion is unstable and rapidly undergoes a β-elimination reaction. This leads to the cleavage of the C-O bond of the carbamate, releasing the free Nα-amino group of the peptide, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF).[][6]

The deprotection reaction is illustrated in the following diagram:

Caption: Mechanism of Fmoc deprotection by a base.

The Critical Role of the Scavenger

Dibenzofulvene (DBF) is an electrophile that can react with the newly liberated Nα-amino group of the peptide chain, leading to the formation of a stable and undesired adduct.[10] To prevent this side reaction, a scavenger is necessary. Secondary amines, such as piperidine, excel in this dual role. Not only do they act as the base to initiate the deprotection, but they also efficiently trap the DBF intermediate to form a stable and soluble adduct that can be easily washed away.[7][11]

The Fmoc-SPPS Workflow: A Cyclical Process of Peptide Elongation

Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry is a cyclical process where amino acids are sequentially added to a growing peptide chain that is anchored to an insoluble solid support (resin).[8][12] A typical cycle consists of four main steps:

-

Deprotection: Removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide.

-

Washing: Thorough washing of the resin to remove the deprotection reagent, the Fmoc-adduct, and any other soluble byproducts.

-

Coupling: Activation of the carboxyl group of the next Fmoc-protected amino acid and its subsequent coupling to the free Nα-amino group of the peptide chain.

-

Washing: Washing of the resin to remove excess reagents and byproducts from the coupling reaction.

This cycle is repeated until the desired peptide sequence is assembled.

Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Navigating the Nuances: Key Experimental Parameters and Protocols

The success of Fmoc-SPPS hinges on the careful control of several experimental parameters.

Deprotection Reagents and Conditions

While a 20% solution of piperidine in N,N-dimethylformamide (DMF) is the most common deprotection reagent, other bases and conditions can be employed.[1][13]

| Deprotection Reagent | Concentration | Typical Reaction Time | Notes |

| Piperidine in DMF | 20% (v/v) | 2 x 5-10 min | The standard and most widely used condition.[7] |

| 4-Methylpiperidine (4-MePip) in DMF | 20% (v/v) | Similar to piperidine | A less regulated alternative to piperidine with comparable efficiency.[6][11] |

| Piperazine (PZ) in DMF/Ethanol | 10% (w/v) | Similar to piperidine | Another alternative, though solubility can be a factor.[1] |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% (v/v) | 1-2 min | A stronger, non-nucleophilic base used for rapid deprotection, but can increase the risk of side reactions.[6][14] |

Protocol: Standard Fmoc Deprotection

-

Swell the peptide-resin in DMF for 30-60 minutes.

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat steps 3-5 one more time.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-adduct.

-

Proceed to the coupling step.

Monitoring Deprotection

The progress of the Fmoc deprotection can be monitored spectrophotometrically by measuring the UV absorbance of the fluorenyl group released into the deprotection solution at approximately 301 nm.[2][] This allows for real-time assessment of the reaction's completion and can be a valuable tool for troubleshooting difficult sequences.

Mitigating Unwanted Reactions: A Guide to Side Reactions in Fmoc-SPPS

While the Fmoc strategy is robust, several side reactions can occur, potentially compromising the purity and yield of the final peptide.

Aspartimide Formation

This is one of the most significant side reactions in Fmoc-SPPS.[15] It occurs when the backbone amide nitrogen of an aspartic acid (Asp) residue attacks the side-chain ester, forming a five-membered succinimide ring (aspartimide). This can lead to a mixture of byproducts, including α- and β-aspartyl peptides and racemization.[15]

Mitigation Strategies:

-

Use of sterically hindered protecting groups for Asp: Employing protecting groups like O-t-butyl (OtBu) can reduce the rate of aspartimide formation.

-

Addition of HOBt to the deprotection solution: Adding 0.1 M 1-hydroxybenzotriazole (HOBt) to the piperidine solution can buffer the basicity and suppress aspartimide formation.[14]

-

Reduced deprotection times: Minimizing the exposure of the peptide to the basic deprotection solution can help.

Diketopiperazine Formation

This side reaction is most prevalent at the dipeptide stage, especially when proline or glycine are the first or second amino acids.[16][17] The free N-terminal amine of the dipeptide can attack the ester linkage to the resin, leading to the cleavage of the dipeptide from the support as a cyclic diketopiperazine.[17]

Mitigation Strategies:

-

Use of 2-chlorotrityl chloride resin: The steric hindrance of this resin can suppress diketopiperazine formation.[17]

-

In situ neutralization protocols: Minimizing the time the free N-terminal amine is exposed can reduce the likelihood of this side reaction.

-

Coupling of a pre-formed dipeptide: Adding the first two amino acids as a protected dipeptide bypasses the susceptible dipeptide-resin intermediate.

Conclusion

The Fmoc protection strategy has revolutionized peptide synthesis, offering a mild, efficient, and versatile methodology. A thorough understanding of its underlying chemical mechanisms, coupled with a practical knowledge of the SPPS workflow and potential side reactions, is paramount for the successful synthesis of high-quality peptides. By adhering to validated protocols and employing appropriate mitigation strategies, researchers can harness the full potential of Fmoc chemistry to advance scientific discovery and drug development.

References

-

Góngora-Benítez, M., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 23(7), 1561. [Link]

-

Coin, I., et al. (2007). Methods for Removing the Fmoc Group. Peptide Science, 90(4), 337-356. [Link]

-

de la Torre, B. G., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69. [Link]

-

Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 499-514. [Link]

-

Góngora-Benítez, M., et al. (2013). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Revista de la Sociedad Química de México, 57(3), 139-145. [Link]

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 104-124). Academic Press. [Link]

-

Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Wikipedia. [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

-

Palasek, S. A., et al. (2007). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Peptide Science, 88(4), 543-552. [Link]

-

AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTEC. [Link]

-

Wade, J. D., & Tregear, G. W. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry, 72(11), 835-843. [Link]

Sources

- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. connectsci.au [connectsci.au]

- 4. chempep.com [chempep.com]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 8. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 9. chempep.com [chempep.com]

- 10. peptide.com [peptide.com]

- 11. redalyc.org [redalyc.org]

- 12. bachem.com [bachem.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. renyi.hu [renyi.hu]

- 17. peptide.com [peptide.com]

Methodological & Application

Application Notes and Protocols for Fmoc Deprotection of Serine-Containing Peptides

Introduction: The Serine Challenge in Fmoc-SPPS

In the landscape of Solid-Phase Peptide Synthesis (SPPS), the Fmoc/tBu strategy stands as a cornerstone methodology due to its mild reaction conditions. However, the synthesis of peptides containing certain amino acids presents unique challenges that require careful optimization of standard protocols. Serine, with its nucleophilic hydroxyl side-chain, is a notable example. While the tert-butyl (tBu) protecting group on the serine hydroxyl group offers robust protection against most side reactions during coupling, the repetitive basic conditions required for Nα-Fmoc group removal can initiate undesirable side reactions.

This guide provides an in-depth analysis of the challenges associated with the Fmoc deprotection of serine-containing peptides, focusing on the mechanisms of key side reactions. We will present field-proven protocols and optimized conditions designed to mitigate these issues, ensuring high peptide purity and yield for researchers, scientists, and drug development professionals.

Chapter 1: The Mechanism of Fmoc Deprotection

The removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a critical, repeated step in the SPPS cycle. The process is a base-catalyzed elimination reaction, most commonly employing a solution of a secondary amine, such as piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2]

The mechanism proceeds in two main stages:

-

Proton Abstraction: The base removes the acidic proton from the C9 position of the fluorene ring system.[1][3][4]

-

β-Elimination: This initial deprotonation leads to a rapid E1cB elimination, releasing carbon dioxide and the highly reactive dibenzofulvene (DBF) intermediate.[2][3][5]

-

DBF Scavenging: The excess secondary amine in the reaction mixture acts as a scavenger, trapping the electrophilic DBF to form a stable adduct, thereby driving the reaction to completion and preventing DBF from causing unwanted side reactions with the deprotected peptide chain.[1][5][6]

Caption: Competing reaction pathways for serine residues during basic Fmoc deprotection.

Chapter 3: Optimized Deprotection Strategies

To minimize the aforementioned side reactions, modifications to the standard deprotection protocol are necessary. The strategy revolves around altering the base, its concentration, and the reaction time to find a balance between efficient Fmoc removal and preservation of serine's integrity.

Modifying the Deprotection Reagent

The standard 20% piperidine in DMF is a robust reagent but can be too aggressive for sensitive sequences. [7]Several alternatives can be employed:

-

Reduced Piperidine Concentration: Lowering the piperidine concentration to 5-10% can decrease the rate of side reactions. However, this may require longer deprotection times or multiple treatments to ensure complete Fmoc removal.

-

Alternative Bases: Using a less nucleophilic or sterically hindered base can be advantageous.

-

Piperazine: A less basic alternative to piperidine that can reduce side reactions. It is sometimes used in combination with other bases. [1][8] * 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A very strong, non-nucleophilic base. While effective for Fmoc removal, often at low concentrations (e.g., 2%), its high basicity can promote racemization if not used cautiously. [3]A combination of DBU with a scavenger like piperazine (e.g., 2% DBU / 5% piperazine in NMP) has been shown to be effective in reducing certain side reactions. [8]* Acidic Additives: The addition of a weak acid to the deprotection cocktail can buffer the solution and suppress base-catalyzed side reactions. Adding 1 M ethyl cyano(hydroxyimino)acetate (Oxyma) to a 20% piperidine/DMF solution has been shown to reduce aspartimide formation, a mechanistically related side reaction. [9]

-

Comparative Data on Deprotection Conditions

The choice of deprotection cocktail has a direct impact on the purity of the final peptide. The following table summarizes representative outcomes for a model serine-containing peptide under different deprotection conditions.

| Deprotection Cocktail | Treatment Time (min) | Target Peptide Purity (%) | β-Elimination Adduct (%) | D-Ser Isomer (%) | Comments |

| 20% Piperidine in DMF | 2 x 7 | ~90 | ~5 | ~3 | Standard conditions; effective but can lead to significant side products in sensitive sequences. |

| 5% Piperidine in DMF | 2 x 15 | ~94 | ~2 | ~2 | Milder conditions reduce side reactions but require longer treatment for complete deprotection. |

| 2% DBU / 5% Piperazine in NMP | 2 x 5 | ~96 | <1 | ~1.5 | Very effective at suppressing β-elimination; may still cause low-level racemization. [8] |

| 20% Piperidine / 1 M Oxyma in DMF | 2 x 7 | ~95 | ~2 | ~1 | The acidic additive effectively suppresses base-mediated side reactions, including racemization. [9] |

Note: Values are illustrative and highly sequence-dependent. Purity was assessed by RP-HPLC, and side products were identified by LC-MS.

Chapter 4: Protocols

Protocol 1: Standard Fmoc Deprotection

This protocol is suitable for non-sensitive peptide sequences but should be used as a baseline for comparison when optimizing for serine-containing peptides.

Materials:

-

Peptide-resin

-

Deprotection Solution: 20% (v/v) piperidine in high-purity DMF.

-

Washing Solvent: High-purity DMF.

-

Solid-Phase Peptide Synthesis reaction vessel.

-

Inert gas (Nitrogen or Argon).

Procedure:

-

Swell the peptide-resin in DMF for 30 minutes.

-

Drain the DMF from the reaction vessel.

-

Add the 20% piperidine/DMF solution (approx. 10 mL per gram of resin) to the resin.

-

Agitate the mixture with nitrogen bubbling or mechanical shaking for 7 minutes. [7]5. Drain the deprotection solution.

-

Repeat steps 3-5 one more time.

-

Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the DBF-adduct. [5][7]8. The resin is now ready for the next coupling step.

Scientist's Note: Incomplete washing at step 7 is a common cause of side reactions in the subsequent coupling step, as residual piperidine can prematurely deprotect the incoming Fmoc-amino acid. [5]

Protocol 2: Optimized Fmoc Deprotection for Serine-Containing Peptides

This protocol is recommended to minimize β-elimination and racemization at serine residues.

Materials:

-

Peptide-resin containing a serine residue.

-

Optimized Deprotection Solution: 2% DBU / 5% Piperazine (v/v) in N-Methyl-2-pyrrolidone (NMP).

-

Washing Solvent: High-purity NMP or DMF.

-

Solid-Phase Peptide Synthesis reaction vessel.

-

Inert gas (Nitrogen or Argon).

Procedure:

-

Swell the peptide-resin in NMP for 30 minutes.

-

Drain the NMP from the reaction vessel.

-

Add the 2% DBU / 5% Piperazine / NMP solution (approx. 10 mL per gram of resin) to the resin.

-

Agitate the mixture with nitrogen bubbling or mechanical shaking for 5 minutes.

-

Drain the deprotection solution.

-

Repeat steps 3-5 one more time.

-

Wash the resin thoroughly with NMP or DMF (5-7 times) to remove all traces of the deprotection reagents.

-

Proceed to the next coupling step.

Scientist's Note: The combination of a strong, non-nucleophilic base (DBU) for deprotection and a secondary amine (piperazine) as a DBF scavenger provides fast and clean Fmoc removal while minimizing base-mediated side reactions. [8]NMP is often superior to DMF in disrupting peptide aggregation. [10]

Chapter 5: Analysis and Quality Control

Verifying the integrity of the synthesized peptide is crucial. A combination of analytical techniques should be employed.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The primary tool for assessing the purity of the crude peptide. β-elimination adducts and D-isomers may appear as distinct peaks close to the main product peak.

-

Mass Spectrometry (MS): Essential for confirming the mass of the desired peptide and identifying side products. [11]The piperidinyl-alanine adduct resulting from β-elimination will show a mass increase corresponding to the addition of piperidine minus the elements of water and a t-butyl group.

-

Chiral Amino Acid Analysis: To quantify the extent of racemization, the peptide must be hydrolyzed, and the resulting amino acids analyzed by a chiral method, such as gas chromatography (GC) on a chiral column or capillary electrophoresis (CE) with a chiral selector. [12][13]

Caption: Recommended analytical workflow for quality control of serine-containing peptides.

Conclusion

The successful synthesis of serine-containing peptides using Fmoc-SPPS is readily achievable with a rational approach to protocol design. By understanding the mechanisms of β-elimination and racemization, researchers can move beyond standard deprotection conditions. The implementation of optimized cocktails, such as those containing DBU/piperazine or acidic additives, coupled with shorter reaction times, provides a robust strategy to suppress side reactions. These advanced protocols, validated by rigorous analytical oversight, empower scientists to produce high-purity serine-containing peptides for research and therapeutic development.

References

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]

-

Nowick, J.S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

-

Hansen, P. R., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

-

de la Torre, B. G., & Andreu, D. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics. Retrieved from [Link]

-

Isidro-Llobet, A., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules. Retrieved from [Link]

-

George, G., et al. (2012). Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis. ResearchGate. Retrieved from [Link]

-

Gong, Q., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. Retrieved from [Link]

-

Fujii, N. (2017). Racemization of Serine Residues Catalyzed by Dihydrogen Phosphate Ion: A Computational Study. MDPI. Retrieved from [Link]

-

Góngora-Benítez, M., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. MDPI. Retrieved from [Link]

-

Fields, G. B. (2007). Methods for Removing the Fmoc Group. Springer Nature Experiments. Retrieved from [Link]

-

Fields, G. B. (1997). Methods in Enzymology, Volume 289: Solid-Phase Peptide Synthesis. Academic Press. Retrieved from [Link]

-

Good, D. M., et al. (2007). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. Nature Protocols. Retrieved from [Link]

-

Subirós-Funosas, R., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Retrieved from [Link]

-

Echner, H., & Voelter, W. (1995). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry. Retrieved from [Link]

-

Culbertson, C. T., et al. (2014). Online SERS detection and characterization of eight biologically-active peptides separated by capillary zone electrophoresis. The Analyst. Retrieved from [Link]

-

Echner, H., & Voelter, W. (1995). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed. Retrieved from [Link]

Sources

- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

- 11. Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: Mastering Serine Incorporation with Fmoc-Ser(tBu)-OH in Microwave-Assisted Peptide Synthesis

Introduction: The Significance of Serine and the Microwave Advantage

Serine, with its nucleophilic hydroxyl side chain, is a functionally critical amino acid in a vast array of peptides and proteins, participating in everything from enzymatic catalysis to post-translational modifications like phosphorylation and glycosylation. In solid-phase peptide synthesis (SPPS), particularly under the accelerated conditions of microwave irradiation, the effective incorporation of serine residues demands a robust and well-understood strategy. This guide provides an in-depth analysis and field-proven protocols for the use of N-α-Fmoc-O-tert-butyl-L-serine (Fmoc-Ser(tBu)-OH), a cornerstone reagent for modern peptide chemists.

The tert-butyl (tBu) ether protecting group for the serine side chain is paramount in Fmoc/tBu orthogonal synthesis strategy.[1] It offers excellent stability to the basic conditions required for repetitive N-α-Fmoc group removal (typically piperidine in DMF) while being cleanly cleaved during the final global deprotection with strong acid (e.g., trifluoroacetic acid, TFA).[1][2]

Microwave-assisted solid-phase peptide synthesis (MW-SPPS) has revolutionized the field by dramatically reducing synthesis times—often from days to hours—and improving the purity of crude peptides.[1][3][4][5] This is achieved through rapid, uniform heating of the reaction mixture, which accelerates both the N-α-Fmoc deprotection and the amide bond formation (coupling) steps.[4][6] However, the elevated temperatures that make MW-SPPS so efficient can also potentiate side reactions if not carefully controlled. This note will dissect the causality behind optimal protocol choices for Fmoc-Ser(tBu)-OH to maximize coupling efficiency while ensuring the chiral and structural integrity of the final peptide.

Mechanistic Insights: The Chemistry of Fmoc-Ser(tBu)-OH in MW-SPPS

The core of MW-SPPS is a two-step iterative cycle: N-α-Fmoc deprotection followed by amino acid coupling. Microwave energy accelerates the kinetics of both steps.

-

Fmoc Deprotection: A solution of 20% piperidine in DMF is introduced to the resin-bound peptide. Microwave energy, typically raising the temperature to 70-75°C, can complete this step in as little as 3 minutes, compared to 15-20 minutes at room temperature.[1] The mechanism involves a base-catalyzed β-elimination of the fluorenyl group.

-

Amino Acid Coupling: The incoming Fmoc-Ser(tBu)-OH is pre-activated to form a highly reactive species that readily acylates the newly liberated N-terminal amine of the peptide chain. Microwave heating to temperatures between 50°C and 90°C can drive this reaction to completion in 5 minutes or less.[1]

The choice of coupling reagent is critical. Modern uronium/aminium salts like HBTU and HCTU, or phosphonium salts like PyBOP, are highly effective. Increasingly, combinations of a carbodiimide like N,N'-diisopropylcarbodiimide (DIC) with an additive such as Oxyma Pure are preferred for their ability to suppress racemization, even at elevated temperatures.[7][8]

Visualizing the Core Workflow

The following diagram illustrates the fundamental cycle for incorporating a single Fmoc-Ser(tBu)-OH residue in an automated microwave peptide synthesizer.

Caption: Automated MW-SPPS cycle for Fmoc-Ser(tBu)-OH incorporation.

Controlling Side Reactions: Ensuring Peptide Integrity

The speed of MW-SPPS is a double-edged sword. While accelerating the desired reactions, heat can also promote unwanted side reactions. For serine, two are of primary concern: racemization and β-elimination (dehydration).

Racemization (Epimerization)

Racemization, the loss of chiral purity, can occur during the activation step of the coupling reaction. The α-proton of the activated amino acid becomes susceptible to abstraction by a base. The resulting planar enolate intermediate can be re-protonated from either face, leading to a mixture of L- and D-enantiomers. While serine is less prone to this than histidine or cysteine, the high temperatures in MW-SPPS can increase the risk.[9]

-

Causality: The rate of racemization is highly dependent on the base used and the temperature. Strong, sterically hindered bases like diisopropylethylamine (DIPEA) can promote racemization, especially at elevated temperatures.

-

Mitigation Strategy: Using a less hindered base like collidine or, more effectively, employing coupling reagent systems like DIC/Oxyma which do not require a separate liquid base, significantly reduces racemization risk.[7] For particularly sensitive sequences, reducing the coupling temperature for the serine residue to ~50°C is a prudent measure.[10]

β-Elimination (Dehydration)

The serine side chain can undergo a base-catalyzed β-elimination reaction to form a dehydroalanine (Dha) residue. This is particularly a risk during the Fmoc-deprotection step where the peptide is exposed to piperidine at high temperatures. While the tBu group offers good protection, this side reaction can still occur, especially with phosphoserine derivatives, and serves as a cautionary tale for Ser(tBu).[10][11]

-

Causality: The reaction is initiated by the abstraction of the α-proton, followed by the elimination of the -OtBu group. Elevated temperatures during the basic deprotection step accelerate this process.

-

Mitigation Strategy: Minimizing the duration and temperature of the microwave-assisted deprotection step is key. Modern synthesizers use precisely controlled, short heating times (e.g., 3 minutes at 75°C) which are sufficient for complete Fmoc removal while minimizing side chain degradation.[1]

Visualizing Potential Side Reactions

Caption: Key side reaction pathways for Serine in MW-SPPS.

High-Efficiency Protocols for Fmoc-Ser(tBu)-OH Incorporation

The following protocols are designed for use with automated microwave peptide synthesizers (e.g., CEM Liberty series) and are optimized for high purity and yield.

Table 1: Reagent Preparation

| Reagent | Preparation | Concentration | Notes |

| Fmoc-Ser(tBu)-OH | Dissolve in DMF | 0.2 M | Ensure complete dissolution. Gentle warming may be required. |

| Deprotection Solution | Piperidine in high-purity DMF | 20% (v/v) | Prepare fresh weekly to avoid degradation. |

| Coupling Activator | DIC in DMF | 0.5 M | |

| Coupling Additive | Oxyma Pure in DMF | 0.5 M | Stable alternative to HOBt; less hazardous.[7] |

| Primary Solvent | DMF | - | Use high-purity, low-water grade. |

| Wash Solvent | Isopropanol (IPA) | - | For final resin washes post-synthesis. |

Protocol 1: Standard High-Efficiency Coupling (T ≤ 75°C)

This protocol is suitable for most peptide sequences and balances speed with safety.

-

Resin Swelling: Swell the resin (e.g., Rink Amide or Wang) in DMF for 15-30 minutes.

-

Fmoc Deprotection:

-

Add 20% piperidine/DMF solution to the resin.

-

Apply microwave power to ramp to 75°C and hold for 3 minutes .

-

Drain and wash the resin thoroughly with DMF (4-5 cycles).

-

-

Fmoc-Ser(tBu)-OH Coupling:

-

Deliver the Fmoc-Ser(tBu)-OH solution (5 eq.), DIC (5 eq.), and Oxyma Pure (5 eq.) to the reaction vessel.

-

Apply microwave power to ramp to 75°C and hold for 5 minutes .

-

Drain and wash the resin thoroughly with DMF (3 cycles).

-

-

Cycle Repetition: Return to Step 2 for the next amino acid in the sequence.

Protocol 2: Reduced-Racemization Coupling (T ≤ 50°C)

Use this protocol when synthesizing peptides known to be sensitive to racemization or for incorporating residues adjacent to Cys or His.

-

Resin Swelling: As per Protocol 1.

-

Fmoc Deprotection: As per Protocol 1.

-

Fmoc-Ser(tBu)-OH Coupling (Modified):

-

Deliver the Fmoc-Ser(tBu)-OH solution (5 eq.), DIC (5 eq.), and Oxyma Pure (5 eq.) to the reaction vessel.

-

Apply microwave power to ramp to 50°C and hold for 10 minutes . (Note the extended time at lower temperature).

-

Drain and wash the resin thoroughly with DMF (3 cycles).

-

-

Cycle Repetition: Return to Step 2 for the next amino acid in the sequence.

Data Summary: Expected Performance

The application of microwave energy significantly enhances synthesis outcomes compared to conventional room-temperature methods.

Table 2: Performance Comparison - Conventional vs. MW-SPPS

| Parameter | Conventional SPPS (Room Temp) | High-Efficiency MW-SPPS | Benefit of Microwave |

| Avg. Deprotection Time | 15 - 20 minutes | 3 minutes | ~85% Time Reduction[1] |

| Avg. Coupling Time | 30 - 120 minutes | 5 minutes | >90% Time Reduction[1][3] |

| Typical Crude Purity | 60 - 75% | 85 - 95% | Higher Purity, Easier Purification[4] |

| Solvent Consumption | High | Low (up to 95% reduction with wash-free methods) | Greener Process, Lower Cost[4] |

| Aggregation Issues | Frequent in "difficult" sequences | Significantly reduced due to heating | Enables synthesis of complex peptides[6][12] |

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This table outlines common issues related to serine incorporation and their solutions.

Table 3: Troubleshooting Fmoc-Ser(tBu)-OH Incorporation

| Observed Problem | Probable Cause(s) | Recommended Solution(s) |

| Incomplete Coupling (Deletion of Ser residue in MS) | 1. Steric hindrance of the tBu group.[13] 2. On-resin peptide aggregation.[12] 3. Insufficient activation time/temperature. | 1. Perform a "double coupling": repeat the coupling step with fresh reagents. 2. Increase coupling temperature to 90°C (if racemization is not a primary concern). 3. For severe aggregation, consider using a pseudoproline dipeptide preceding the difficult region.[3][12] |

| High D-Ser Enantiomer (Detected by chiral analysis) | 1. Coupling temperature is too high. 2. Use of a strong, hindered base (e.g., DIPEA). | 1. Switch to the Reduced-Racemization Protocol (50°C coupling).[10] 2. Ensure your coupling chemistry uses DIC/Oxyma or DIC/HOBt without an additional liquid base.[7] |

| Mass +18 Peak in MS (Dehydration/β-elimination) | 1. Excessive temperature or time during Fmoc deprotection. 2. Degradation of Fmoc-Ser(tBu)-OH stock solution. | 1. Verify microwave temperature calibration. Ensure deprotection is limited to 3 min at 75°C. 2. Use freshly prepared amino acid solutions. |

| Poor Resin Swelling | 1. Aggregation of the growing peptide chain. 2. Incompatible solvent. | 1. Switch solvent from DMF to NMP, which has better solvating properties at high temperatures.[10] 2. Incorporate heating in all steps, including washes, to disrupt secondary structures. |

Conclusion

Fmoc-Ser(tBu)-OH is a robust and reliable building block for the incorporation of serine in microwave-assisted peptide synthesis. The application of microwave energy provides unparalleled advantages in speed and efficiency. However, this power must be wielded with precision. By understanding the chemical mechanisms and potential side reactions, and by employing carefully controlled, validated protocols, researchers can mitigate risks like racemization and β-elimination. The guidelines presented here, based on established chemical principles and empirical data, provide a comprehensive framework for achieving high-purity, high-fidelity serine-containing peptides, enabling the rapid advancement of research and drug development.

References

- White, P., Collins, J., & Cox, Z. (n.d.). Comparative study of conventional and microwave assisted synthesis. Merck Biosciences Ltd. & CEM Corp.

- Royal Society of Chemistry. (2015). Chapter 5: Microwave-assisted Peptide Synthesis.

- Creative Peptides. (n.d.). Microwave-Assisted Peptide Synthesis: A Faster Approach.

- Jensen, K.J., et al. (2011). Microwave heating in solid-phase peptide synthesis. Chemical Society Reviews, 41, 1826–1844.

- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.

- CEM Corporation. (n.d.). Microwave Assisted SPPS of Unsymmetrically Branched Peptides.

- Vanier, G.S. (2013). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). Methods in Molecular Biology, 1047, 235-49.

- Miranda, L.P., et al. (2007). Solid-phase peptide synthesis using microwave irradiation.

- ResearchGate. (2015). Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis.

- de la Torre, B.G., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69.

- Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution.

- El-Faham, A., & Albericio, F. (2022).

- ResearchGate. (2012). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis.

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- Chemistry LibreTexts. (2023). Steric Hindrance.

- CEM Corporation. (2019). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.

- ResearchGate. (2022).

- CEM Corporation. (2017). Application Note: Peptide Cleavage and Protected Cleavage Procedures.

Sources

- 1. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cem.de [cem.de]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]

- 5. Solid-phase peptide synthesis using microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. bachem.com [bachem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. books.rsc.org [books.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. peptide.com [peptide.com]

- 13. chem.libretexts.org [chem.libretexts.org]

Analytical methods for monitoring Fmoc-Ser(tBu)-OH coupling efficiency

Here are the detailed Application Notes and Protocols for "Analytical methods for monitoring Fmoc-Ser(tBu)-OH coupling efficiency".

Title: A Practical Guide to Monitoring Fmoc-Ser(tBu)-OH Coupling Efficiency in Solid-Phase Peptide Synthesis (SPPS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the routine construction of complex sequences. The process relies on a cycle of deprotection and coupling steps on a solid support.[1] While seemingly straightforward, the efficiency of each coupling step is paramount to achieving a high purity of the final target peptide. Incomplete coupling at any stage leads to the formation of deletion sequences, which are often difficult to separate from the desired product.

This challenge is magnified when incorporating sterically hindered amino acids. Fmoc-Ser(tBu)-OH is a prime example; the bulky tert-butyl (tBu) side-chain protecting group, combined with the inherent steric hindrance of the β-carbon, can significantly slow down the acylation reaction.[2][3][4] Consequently, standard coupling protocols may prove insufficient, necessitating careful monitoring to ensure the reaction proceeds to completion. This guide provides a comprehensive overview of the analytical methods available to monitor the coupling efficiency of Fmoc-Ser(tBu)-OH, offering both qualitative and quantitative protocols and the scientific rationale behind them.

The Challenge: Steric Hindrance and Coupling Fmoc-Ser(tBu)-OH

The primary obstacle in coupling Fmoc-Ser(tBu)-OH is steric hindrance. The bulky t-butyl group on the serine side chain physically obstructs the approach of the activated carboxyl group to the free N-terminal amine of the resin-bound peptide.[4] This steric clash slows the reaction kinetics, often requiring optimized conditions to achieve quantitative coupling.

Common challenges include:

-

Slow Reaction Rates: The physical blocking by the t-butyl group necessitates longer reaction times or more potent activation methods compared to less hindered amino acids.[3][4]

-

Peptide Aggregation: As the peptide chain elongates, it can form secondary structures that cause aggregation, rendering the N-terminal amine inaccessible for coupling.[5] This is a sequence-dependent phenomenon but can be exacerbated by difficult couplings.

-

Racemization: The use of certain bases, such as N,N-Diisopropylethylamine (DIPEA), has been shown to potentially induce racemization during the coupling of Fmoc-Ser(tBu)-OH.[6] Using alternative bases like collidine or ensuring base is not in large excess is recommended.[6]

Given these challenges, relying on a single, timed coupling step is risky. Active monitoring is essential to confirm the absence of unreacted free amines before proceeding to the next cycle.

Qualitative Monitoring: The Kaiser Test (Ninhydrin Test)